N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide is a useful research compound. Its molecular formula is C21H22F3N3O4S and its molecular weight is 469.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide (CAS No: 1022903-91-8) is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article reviews the compound's biological properties, including its antiproliferative and antioxidant activities, as well as its antibacterial effects.
Chemical Structure and Properties
The molecular formula of the compound is C21H22F3N3O4S, with a molecular weight of 469.48 g/mol. The structure features a hexahydropyrroloquinoxaline core with various functional groups that contribute to its biological activity.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 1.2 |
HCT116 | 3.7 |
HEK 293 | 5.3 |
These results suggest that the compound may be particularly effective against breast cancer cells (MCF-7), showing selectivity in its action. The mechanism of action appears to be independent of oxidative stress modulation as indicated by the lack of correlation between antioxidant activity and antiproliferative effects .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it possesses antioxidative capabilities superior to standard antioxidants like butylated hydroxytoluene (BHT). For example:
Compound | Antioxidant Activity |
---|---|
N-methoxy-N-methyl... | Stronger than BHT in DPPH assay |
However, while it exhibits antioxidant activity in isolated systems, this does not translate directly to cellular environments where it fails to significantly scavenge reactive oxygen species (ROS) .
Antibacterial Activity
In addition to its anticancer properties, the compound has shown antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) for selected strains is as follows:
Bacterial Strain | MIC (µM) |
---|---|
E. faecalis | 8 |
S. aureus | 32 |
This indicates that this compound could be a promising candidate for further development as an antibacterial agent .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Antiproliferative Effects : A study published in MDPI highlighted the compound's strong antiproliferative effects across multiple cancer cell lines with IC50 values ranging from 1.2 µM to 5.3 µM .
- Mechanistic Insights : Research suggests that the observed antiproliferative activity is not solely attributed to oxidative stress modulation but may involve other pathways such as apoptosis or cell cycle arrest mechanisms .
- Combination Therapies : Preliminary investigations into combination therapies with existing chemotherapeutics have shown enhanced efficacy when used alongside established agents like doxorubicin and etoposide .
Eigenschaften
IUPAC Name |
N-methoxy-N-methyl-4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O4S/c1-25(31-2)32(29,30)16-8-9-17-19(12-16)27(20(28)18-7-4-10-26(17)18)13-14-5-3-6-15(11-14)21(22,23)24/h3,5-6,8-9,11-12,18H,4,7,10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGLYPGZHVZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC2=C(C=C1)N3CCCC3C(=O)N2CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.